Ethyl 1,3-Dithiane-2-Carboxylate: A Comprehensive Structural and Technical Guide
Ethyl 1,3-Dithiane-2-Carboxylate: A Comprehensive Structural and Technical Guide
Introduction
Ethyl 1,3-dithiane-2-carboxylate is a versatile heterocyclic compound widely employed in organic synthesis. It serves as a crucial building block, particularly as an α-keto acid and acetate equivalent, for creating complex molecular architectures.[1] Its unique structural features, combining a dithiane ring with an ethyl ester moiety, impart specific reactivity that is highly valued by researchers in synthetic organic chemistry, pharmaceutical development, and agricultural science.[2] This technical guide provides an in-depth analysis of its structure, properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Structure
The chemical structure of Ethyl 1,3-dithiane-2-carboxylate is defined by a central six-membered heterocyclic ring, the 1,3-dithiane, to which an ethyl carboxylate group is attached at the second position. The molecular formula is C₇H₁₂O₂S₂.[2][3]
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1,3-Dithiane Ring : This is a saturated heterocycle containing two sulfur atoms at positions 1 and 3, and four carbon atoms. This ring is typically formed from the reaction of 1,3-propanedithiol with an aldehyde or ketone. The presence of the sulfur atoms is critical to the molecule's reactivity.
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Ethyl Carboxylate Group (-COOEt) : This functional group is attached to the carbon atom situated between the two sulfur atoms (the C2 position). It consists of a carbonyl group (C=O) bonded to an ethoxy group (-OCH₂CH₃).
The key feature of this structure is the acidity of the proton on the C2 carbon. The adjacent sulfur atoms stabilize the resulting carbanion (conjugate base), allowing the molecule to function as a nucleophile in various carbon-carbon bond-forming reactions.[4]
Chemical Structure Visualization
Caption: 2D structure of Ethyl 1,3-dithiane-2-carboxylate.
Physicochemical and Spectroscopic Data
The identity and purity of Ethyl 1,3-dithiane-2-carboxylate are confirmed through its physical properties and spectroscopic analysis. Key data are summarized below.
Data Presentation
| Property | Value | Reference(s) |
| CAS Number | 20462-00-4 | [1][3][5] |
| Molecular Formula | C₇H₁₂O₂S₂ | [1][2][3] |
| Molecular Weight | 192.30 g/mol | [1][6] |
| Appearance | Clear yellowish liquid | [2][4] |
| Melting Point | 19-21 °C | [1][5] |
| Boiling Point | 75-77 °C at 0.2 mmHg | [1][4] |
| Density | 1.22 g/mL at 25 °C | [1][4] |
| Refractive Index | n20/D 1.539 - 1.54 | [1][2][4] |
| SMILES | CCOC(=O)C1SCCCS1 | [6] |
| InChIKey | ANEDZEVDORCLPM-UHFFFAOYSA-N | [3][7] |
Spectroscopic data, including ¹H NMR, Infrared (IR), and mass spectrometry, are essential for structural elucidation.[3][7][8] While specific spectra are not reproduced here, ¹H NMR spectroscopy would confirm the presence of the ethyl group protons and the methylene protons of the dithiane ring. IR spectroscopy would show characteristic absorptions for the C=O stretch of the ester, and mass spectrometry would confirm the molecular weight.[8]
Experimental Protocols
Synthesis of Ethyl 1,3-dithiane-2-carboxylate
A common and effective method for synthesizing Ethyl 1,3-dithiane-2-carboxylate involves the reaction of ethyl diethoxyacetate with 1,3-propanedithiol.[1][4]
Reaction: Ethyl diethoxyacetate + 1,3-Propanedithiol → Ethyl 1,3-dithiane-2-carboxylate
Methodology:
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Reagent Preparation: A solution of 1,3-propanedithiol is prepared in a suitable aprotic solvent, such as chloroform.
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Catalyst Addition: A Lewis acid catalyst, typically boron trifluoride diethyl etherate (BF₃/Et₂O), is added to the reaction mixture.[1][4]
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Thioacetalization: Ethyl diethoxyacetate is added dropwise to the stirred solution at a controlled temperature. The reaction mixture is typically heated to reflux to drive the formation of the dithiane ring.
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Workup and Purification: Upon completion, the reaction is quenched, and the organic layer is washed sequentially with an aqueous base (e.g., K₂CO₃) and water to remove the acid catalyst and any unreacted starting materials.[1] The organic phase is then dried over a drying agent like magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
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Final Product: The crude residue is purified by vacuum distillation to yield the final product as a clear yellowish liquid.[1]
Logical Workflow for Synthesis
Caption: Workflow for the synthesis of Ethyl 1,3-dithiane-2-carboxylate.
Reactivity and Applications
The primary utility of Ethyl 1,3-dithiane-2-carboxylate stems from the ability to deprotonate the C2 position to form a stabilized carbanion. This carbanion acts as an "acyl anion equivalent," a powerful tool in synthetic chemistry.
Key Reactions:
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Aldol Reactions: The carbanion generated from the dithiane participates in syn-selective aldol reactions with aldehydes and ketones to form α-hydroxy keto esters after desulfurization.[1][4]
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Alkylation: The carbanion can be alkylated with various electrophiles, such as alkyl halides, to introduce new carbon side chains.
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Asymmetric Oxidation: The sulfur atoms can undergo asymmetric oxidation to afford chiral trans bis-sulfoxides, which are valuable intermediates in asymmetric synthesis.[1][4]
These reactions make Ethyl 1,3-dithiane-2-carboxylate a valuable intermediate in the production of fine chemicals and the development of novel pharmaceuticals and agrochemicals.[2] It is particularly useful in creating compounds with potential therapeutic effects and in designing more effective crop protection solutions.[2]
References
- 1. Ethyl 1,3-dithiane-2-carboxylate CAS#: 20462-00-4 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 1,3-dithiane-2-carboxylate [webbook.nist.gov]
- 4. Ethyl 1,3-dithiane-2-carboxylate | 20462-00-4 [chemicalbook.com]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Ethyl 1,3-dithiane-2-carboxylate | C7H12O2S2 | CID 88552 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Ethyl 1,3-dithiane-2-carboxylate(20462-00-4) 1H NMR spectrum [chemicalbook.com]
- 8. Ethyl 1,3-dithiane-2-carboxylate [webbook.nist.gov]



